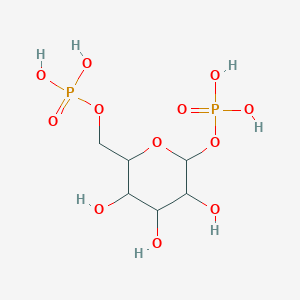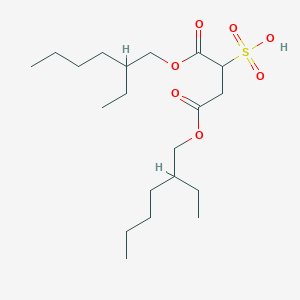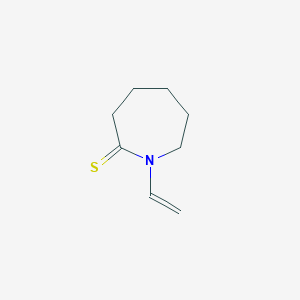
1-Ethenylazepane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenylazepane-2-thione is a chemical compound that has been studied for its potential application in various scientific research fields. It is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has gained attention due to its unique properties, which make it a potential candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 1-Ethenylazepane-2-thione is not fully understood. However, it is believed that the compound interacts with metal ions through its sulfur atom, forming stable complexes. These complexes can then be used in various catalytic reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Ethenylazepane-2-thione have not been extensively studied. However, the compound has been shown to exhibit low toxicity, making it a potential candidate for use in various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Ethenylazepane-2-thione in lab experiments is its ability to form stable complexes with metal ions. This makes it a potential candidate for use in various catalytic reactions. Additionally, the compound exhibits low toxicity, making it a safer alternative to other chemicals. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethenylazepane-2-thione. One of the main areas of interest is its potential application in the synthesis of new materials, such as polymers and nanoparticles. Additionally, the compound could be studied for its potential application in various biomedical fields, such as drug delivery and imaging. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 1-Ethenylazepane-2-thione can be achieved through various methods, including the reaction of 1-aminoazepane with carbon disulfide and ethylene oxide. Another method involves the reaction of 1-chloroazepane with sodium thiocyanate. The yield of the compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Ethenylazepane-2-thione has been studied for its potential application in various scientific research fields. One of the main areas of interest is its use as a ligand in coordination chemistry. The compound has been shown to form stable complexes with metal ions, which can be used in various catalytic reactions. Additionally, the compound has been studied for its potential application in the synthesis of new materials, such as polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
1709-15-5 |
|---|---|
Produktname |
1-Ethenylazepane-2-thione |
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
1-ethenylazepane-2-thione |
InChI |
InChI=1S/C8H13NS/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 |
InChI-Schlüssel |
GEKSMCTWWHVWEX-UHFFFAOYSA-N |
SMILES |
C=CN1CCCCCC1=S |
Kanonische SMILES |
C=CN1CCCCCC1=S |
Synonyme |
2H-Azepine-2-thione, 1-ethenylhexahydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



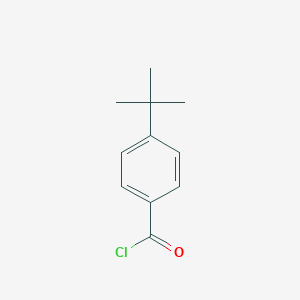
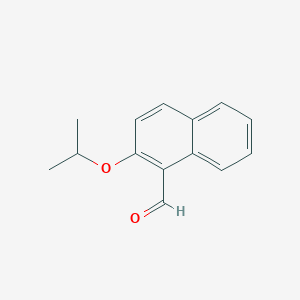
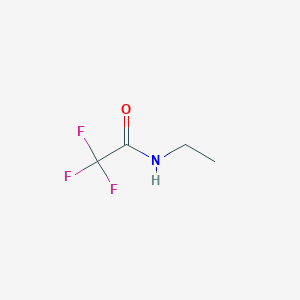
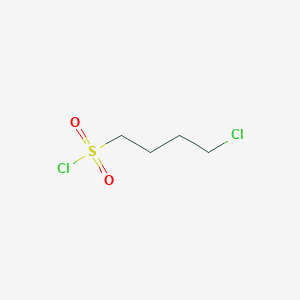
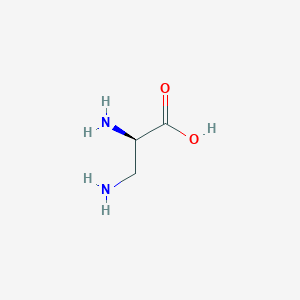
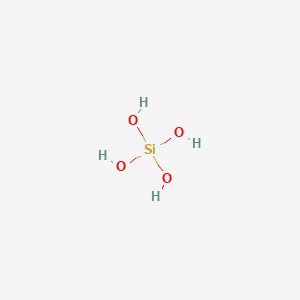
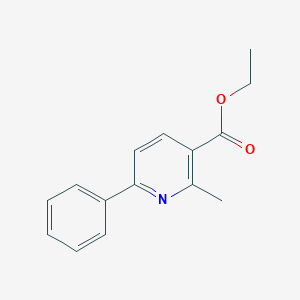
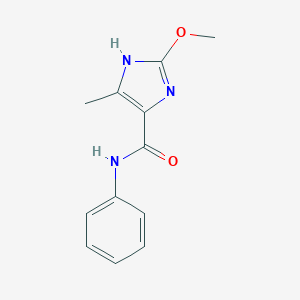

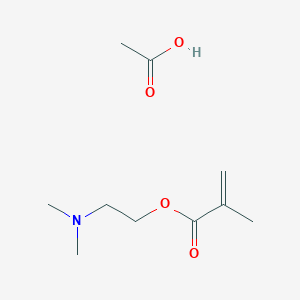
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
